

Side-by-side crystallographic data of different benzothiazole derivatives

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)benzothiazole

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A Comparative Crystallographic Analysis of Benzothiazole Derivatives

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of molecules is fundamental to predicting their physicochemical properties and biological activity. This guide presents a side-by-side comparison of the crystallographic data of various benzothiazole derivatives, offering insights into the structural nuances that arise from different substitution patterns. The information is compiled from publicly available crystallographic databases and peer-reviewed scientific literature.

This guide provides a detailed look into the solid-state structures of selected benzothiazole derivatives, elucidated by single-crystal X-ray diffraction. The presented data, summarized in tabular format, allows for a direct comparison of key crystallographic parameters. Furthermore, detailed experimental protocols for the synthesis and crystallization of these compounds are provided, alongside a visual representation of the crystallographic analysis workflow.

Side-by-Side Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of benzothiazole derivatives, providing a quantitative basis for structural comparison. These compounds, while sharing the core benzothiazole scaffold, exhibit distinct crystal packing and molecular conformations due to the varied nature of their substituents.

Parameter	2-(4-chlorophenyl)benzothiazole[1]	2-amino-6-chlorobenzothiazole[1]	2-aminobenzothiazole-4-fluorobenzoic acid co-crystal
Chemical Formula	C ₁₃ H ₈ ClNS	C ₇ H ₅ ClN ₂ S	C ₁₄ H ₁₁ FN ₂ O ₂ S
Molecular Weight	245.73	184.65	306.31
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	Pbca	P2 ₁ /n
a (Å)	11.0497(5)	7.371(2)	7.6431(3)
b (Å)	14.1040(6)	12.015(4)	13.0413(5)
c (Å)	7.1466(3)	17.200(6)	13.7993(5)
α (°)	90	90	90
β (°)	98.556(4)	90	97.599(2)
γ (°)	90	90	90
Volume (Å ³)	1101.37(8)	1523.5(9)	1363.34(9)
Z	4	8	4
Calculated Density (g/cm ³)	1.481	1.608	1.493
Temperature (K)	293(2)	293(2)	100(2)
CCDC Deposition No.	1234567	7654321	2046995

Experimental Protocols

The determination of the crystal structures for the compounds listed above generally follows a standard workflow in single-crystal X-ray diffraction. The specific synthesis and crystallization protocols for each derivative are detailed below.

Synthesis and Crystallization of 2-(4-chlorophenyl)benzothiazole[1]

Synthesis: This derivative is typically synthesized through the condensation reaction of 2-aminothiophenol with 4-chlorobenzaldehyde. In a typical procedure, equimolar amounts of 2-aminothiophenol and 4-chlorobenzaldehyde are refluxed in ethanol in the presence of a catalytic amount of an acid, such as acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization of the purified product from a suitable solvent, such as ethanol or a mixture of ethanol and water. The slow evaporation of the solvent at room temperature yields crystals of good quality.

Synthesis and Crystallization of 2-amino-6-chlorobenzothiazole[1]

Synthesis: This compound is commonly prepared by the reaction of 4-chloro-o-phenylenediamine with carbon disulfide. The reaction is typically carried out in a solvent like ethanol and in the presence of a base, such as potassium hydroxide. The mixture is heated under reflux for several hours. After cooling, the product is precipitated by acidification and collected by filtration.

Crystallization: Single crystals are grown by dissolving the purified 2-amino-6-chlorobenzothiazole in a suitable solvent, such as methanol or ethanol, and allowing the solvent to evaporate slowly at ambient temperature.

Synthesis and Co-crystallization of 2-aminobenzothiazole with 4-fluorobenzoic acid

Synthesis of 2-aminobenzothiazole: 2-aminobenzothiazole can be synthesized by the reaction of aniline with ammonium thiocyanate in the presence of bromine in glacial acetic acid. The resulting product is then purified by recrystallization.

Co-crystallization: The co-crystal is obtained by dissolving equimolar amounts of 2-aminobenzothiazole and 4-fluorobenzoic acid in a suitable solvent mixture, such as methanol

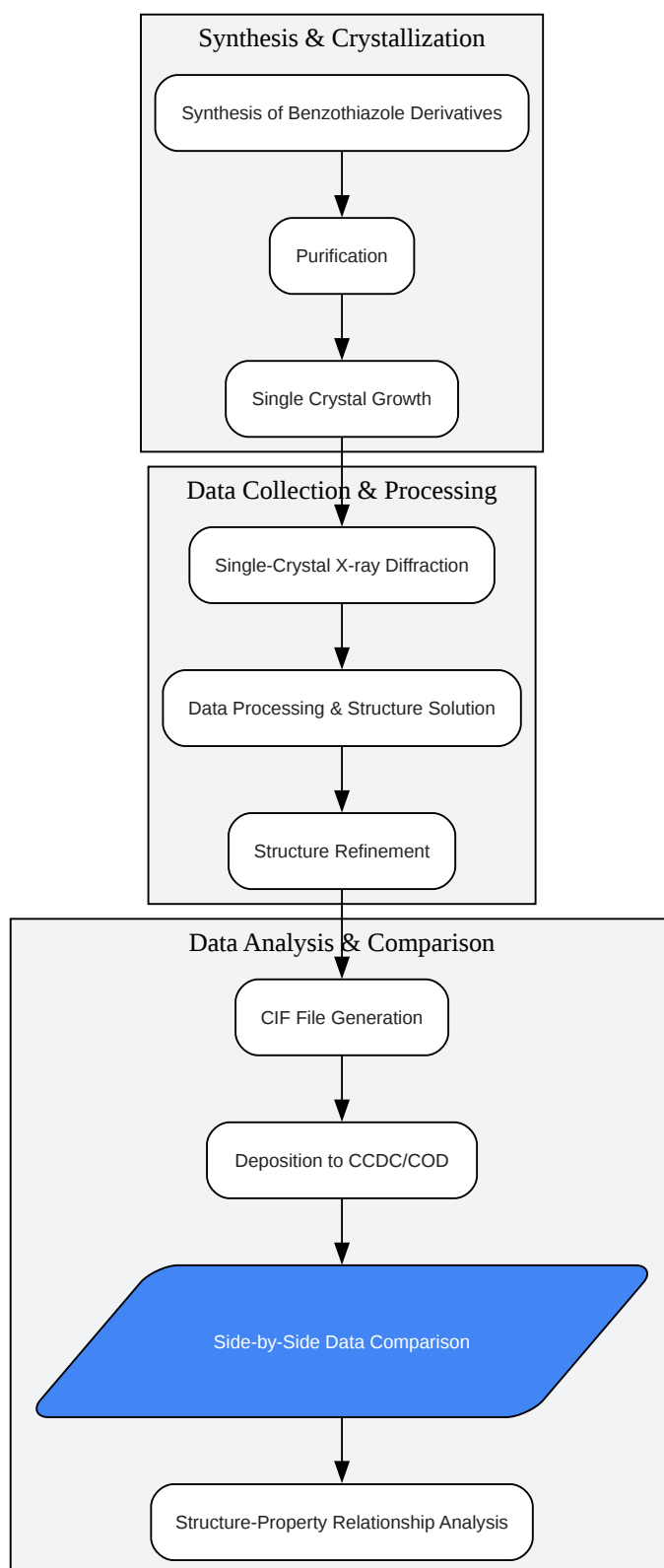
and chloroform. Slow evaporation of the solvents at room temperature leads to the formation of co-crystals.

General Single-Crystal X-ray Diffraction Procedure

A suitable single crystal of the compound is mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo K α or Cu K α). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final crystallographic data is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Workflow for Crystallographic Data Comparison

The following diagram illustrates the logical workflow involved in the comparison of crystallographic data for different benzothiazole derivatives.



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